molecular formula C20H19N3O4 B11387049 N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11387049
M. Wt: 365.4 g/mol
InChI Key: IEUMDWYSFWXJMW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, along with a carboxamide group attached to the dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 2-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the dihydropyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with new functional groups attached to the phenyl rings.

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)acetamide
  • 3-(2-Methoxyphenyl)propionic acid
  • 4-Methoxyformanilide

Uniqueness

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the dihydropyridazine ring structure

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-27-18-7-5-4-6-16(18)21-20(25)19-17(24)12-13-23(22-19)14-8-10-15(26-2)11-9-14/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

IEUMDWYSFWXJMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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